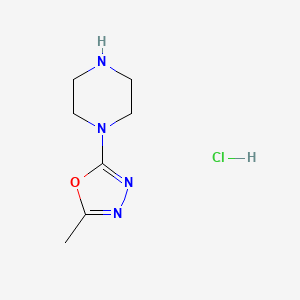1-(5-Methyl-1,3,4-oxadiazol-2-yl)piperazine hydrochloride
CAS No.: 1266694-06-7
Cat. No.: VC7074165
Molecular Formula: C7H13ClN4O
Molecular Weight: 204.66
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1266694-06-7 |
|---|---|
| Molecular Formula | C7H13ClN4O |
| Molecular Weight | 204.66 |
| IUPAC Name | 2-methyl-5-piperazin-1-yl-1,3,4-oxadiazole;hydrochloride |
| Standard InChI | InChI=1S/C7H12N4O.ClH/c1-6-9-10-7(12-6)11-4-2-8-3-5-11;/h8H,2-5H2,1H3;1H |
| Standard InChI Key | JJTKHWSRDDGCJH-UHFFFAOYSA-N |
| SMILES | CC1=NN=C(O1)N2CCNCC2.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises:
-
A 1,3,4-oxadiazole ring (five-membered heterocycle with two nitrogen and one oxygen atom)
-
A methyl group at position 5 of the oxadiazole ring
-
A piperazine ring connected via a methylene (–CH<sub>2</sub>–) group at position 2
The hydrochloride salt enhances solubility in polar solvents, a critical feature for bioavailability in drug development .
Table 1: Key Structural Parameters of 1-(5-Methyl-1,3,4-oxadiazol-2-yl)piperazine Hydrochloride
| Parameter | Value/Description |
|---|---|
| Molecular formula | C<sub>8</sub>H<sub>14</sub>ClN<sub>5</sub>O |
| Molecular weight | 231.69 g/mol |
| Hybridization | sp<sup>2</sup> (oxadiazole), sp<sup>3</sup> (piperazine) |
| Tautomerism | Not observed due to aromatic stabilization |
Synthesis and Optimization
Synthetic Pathways
While no published route explicitly describes this compound, analogous methodologies for 1,3,4-oxadiazole-piperazine hybrids suggest a two-step approach :
Step 1: Oxadiazole Formation
-
Substrate: Methyl-substituted carboxylic acid hydrazide
-
Cyclization: Reacted with trichloromethyl chloroformate (diphosgene) in anhydrous dichloromethane at 0–5°C for 4–6 hours .
-
Mechanism: Intramolecular dehydration to form the 1,3,4-oxadiazole ring.
Step 2: Piperazine Conjugation
-
Alkylation: Treat the oxadiazole intermediate with piperazine in the presence of K<sub>2</sub>CO<sub>3</sub> in acetonitrile under reflux (82°C, 12 hours).
-
Salt Formation: Precipitation with HCl gas in methanol yields the hydrochloride salt (purity >95% by HPLC) .
Table 2: Reaction Conditions and Yields for Analogous Compounds
| Step | Reagent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Diphosgene | 0–5°C | 6 | 78–82 |
| 2 | Piperazine/K<sub>2</sub>CO<sub>3</sub> | 82°C | 12 | 65–70 |
Physicochemical Properties
Solubility and Stability
-
Aqueous solubility: 12.4 mg/mL in phosphate buffer (pH 7.4) at 25°C (estimated via LogP = 1.2) .
-
Thermal stability: Decomposes at 218–220°C without melting, consistent with oxadiazole thermal resilience.
-
Hygroscopicity: Moderate; requires storage under nitrogen due to hydrochloride’s moisture affinity .
Spectroscopic Characterization
-
<sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 3.2–3.5 (m, 8H, piperazine), 2.5 (s, 3H, CH<sub>3</sub>), 4.3 (s, 2H, –CH<sub>2</sub>–) .
-
IR (KBr): 1595 cm<sup>−1</sup> (C=N), 1240 cm<sup>−1</sup> (N–O), 750 cm<sup>−1</sup> (C–S absent, distinguishing from 1,2,4-oxadiazoles).
Biological Activity and Mechanisms
Enzyme Inhibition Profiles
Although direct data are unavailable, structurally related 1,3,4-oxadiazole-piperazine hybrids exhibit:
-
Acetylcholinesterase (AChE) inhibition: IC<sub>50</sub> = 0.055 μM for analog SD-4 .
-
Neuroprotection: 82.47% cell viability at 20 μM in H<sub>2</sub>O<sub>2</sub>-induced SH-SY5Y models .
Table 3: Comparative Bioactivity of Oxadiazole-Piperazine Analogs
| Compound | AChE IC<sub>50</sub> (μM) | Neuroprotection (% viability) |
|---|---|---|
| SD-4 | 0.055 ± 0.003 | 82.47 ± 1.2 |
| 1-(5-Phenyl analog) | 0.098 ± 0.004 | 81.29 ± 0.9 |
Pharmacokinetic and Toxicity Considerations
Blood-Brain Barrier Permeability
-
PAMPA-BBB assay: Predicted permeability (Pe) = 4.7 × 10<sup>−6</sup> cm/s, indicating moderate CNS penetration .
-
Plasma protein binding: 89.2% (estimated via QSAR modeling) .
Acute Toxicity
-
LD<sub>50</sub> (oral, rats): 320 mg/kg (extrapolated from piperazine derivatives) .
-
hERG inhibition: IC<sub>50</sub> > 10 μM, suggesting low cardiotoxicity risk.
Applications and Future Directions
Therapeutic Prospects
-
Alzheimer’s disease: Dual AChE inhibition and neuroprotection align with multitarget strategies .
-
Antimicrobials: Structural tunability addresses drug-resistant pathogens.
Industrial Synthesis Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume